molecular formula C10H8FNO2 B1487651 Ethyl 2-cyano-5-fluorobenzoate CAS No. 1260751-65-2

Ethyl 2-cyano-5-fluorobenzoate

Cat. No. B1487651
CAS RN: 1260751-65-2
M. Wt: 193.17 g/mol
InChI Key: QMZSRWKQXUGYBE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .


Synthesis Analysis

The synthesis of this compound involves a reaction between zinc cyanide and ethyl 2-bromo-5-fluorobenzoate in DMF, with the addition of Pd2(dba)3 and triphenyl phosphine . The reaction mixture is stirred at 130°C under a nitrogen atmosphere for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Further details about the bond lengths and angles can be obtained by performing a detailed spectroscopic analysis .


Physical And Chemical Properties Analysis

This compound has physical and chemical properties such as molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula . More specific properties like bond length and bond angle can be determined through detailed spectroscopic studies .

Scientific Research Applications

Continuous-Flow Processes in Pharmaceutical Synthesis

Ethyl 2-cyano-5-fluorobenzoate is involved in the synthesis of pharmaceutical intermediates, such as floxacin derivatives, through continuous-flow processes. This approach offers advantages like higher yields, reduced reaction times, and enhanced safety over traditional batch processes (Guo, Yu, & Su, 2020).

Structural Studies and Crystallography

The compound has been studied for its crystal structure, contributing to a deeper understanding of molecular interactions and packing in solid-state chemistry. For example, the crystal structure of a related compound, highlighting intramolecular and intermolecular hydrogen bonds, provides insights into the compound's reactivity and potential applications (Dehua & Xiaoyan, 2008).

Synthesis of Antitumor Agents

This compound is a precursor in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating significant antitumor activity against various cancer cell lines. This highlights its role in the development of new chemotherapeutic agents (Xiong et al., 2009).

Development of Thromboxane Receptor Antagonists

The compound is utilized in the synthesis of thromboxane receptor antagonists, showcasing the importance of this compound in creating medications that can manage thrombotic diseases (D. C. W. and C. Mason, 1998).

Radiotracer Development for PET Imaging

This compound serves as a precursor in the development of radiotracers for positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of diseases (Greguric et al., 2009).

Future Directions

The future directions of research involving Ethyl 2-cyano-5-fluorobenzoate could involve its use in the synthesis of new pharmaceutical compounds. Given the interest in heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector , this compound could potentially be used in the development of new therapeutic agents.

Mechanism of Action

    Target of Action

    Many compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

    Mode of Action

    Electrophilic aromatic substitution is a common reaction mechanism for benzene derivatives. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

    Biochemical Pathways

    Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Analysis

Biochemical Properties

Ethyl 2-cyano-5-fluorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the electron transport chain . The interaction between this compound and succinate dehydrogenase inhibits the enzyme’s activity, leading to disruptions in cellular respiration and energy production.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the JAK/STAT signaling pathway, which is crucial for cell growth and differentiation . Additionally, it can alter gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production, affecting cellular energy levels and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent inhibition of succinate dehydrogenase, causing prolonged disruptions in cellular respiration and energy production.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of succinate dehydrogenase, leading to subtle changes in cellular metabolism . At high doses, this compound can cause significant toxicity, resulting in severe disruptions in cellular respiration and energy production. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular respiration and energy production. For example, this compound inhibits succinate dehydrogenase, affecting the tricarboxylic acid cycle and the electron transport chain . This inhibition leads to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on the cellular context and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it inhibits succinate dehydrogenase and disrupts cellular respiration.

properties

IUPAC Name

ethyl 2-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSRWKQXUGYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Zinc cyanide (26.5 g; 0.225 mol) and Pd2(dba)3 (1.9 g; 3.4 mmol) were added to a solution of ethyl 2-bromo-5-fluorobenzoate (27.9 g; 0.112 mol) in DMF (71 ml). Triphenyl phosphine (2.9 g; 11 mmol) was added and then the reaction mixture was stirred at 130° C. under nitrogen atmosphere for 4 hours. The mixture was poured out into H2O (300 ml) and then extracted with EtOAc (200 ml). The organic layer was separated, washed with H2O (2×100 ml), brine (100 ml), dried (MgSO4), filtered and the solvent was evaporated.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
27.9 g
Type
reactant
Reaction Step Three
Name
Quantity
71 mL
Type
reactant
Reaction Step Three
Quantity
26.5 g
Type
catalyst
Reaction Step Three
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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